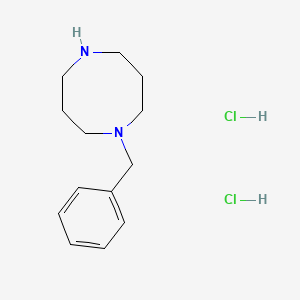

1-Benzyl-1,5-diazocane dihydrochloride

Description

Historical Perspectives and Emerging Significance of Eight-Membered Nitrogen Heterocycles

The history of heterocyclic chemistry is rich with discoveries that have propelled the fields of medicine, materials science, and biology. While five- and six-membered rings have long been the subject of intensive study, the synthesis and application of larger ring systems, such as eight-membered nitrogen heterocycles, have presented more formidable challenges. nih.govbeilstein-journals.org The construction of these larger rings is often complicated by unfavorable entropic and enthalpic factors, making their synthesis a non-trivial pursuit for chemists. nih.govbeilstein-journals.org

Despite these synthetic hurdles, the persistence of researchers has led to the development of various strategies to access these complex scaffolds. Eight-membered nitrogen-containing rings are not merely synthetic curiosities; they are found in a variety of natural products that exhibit significant biological activities. nih.gov This natural precedent has served as a powerful inspiration for the design and synthesis of novel diazocane derivatives. The inherent three-dimensional complexity and conformational flexibility of these eight-membered rings allow them to interact with biological targets in ways that are often inaccessible to smaller, more rigid molecules.

In recent years, the development of new synthetic methodologies has made eight-membered nitrogen heterocycles, including the 1,5-diazocane core, more accessible for investigation. nih.gov This has led to a burgeoning interest in their potential applications, particularly in drug discovery, where they are considered "privileged structures" for their ability to bind to challenging biological targets. nih.govbeilstein-journals.org

The Role of Diazocane Derivatives in Contemporary Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. In this context, diazocane derivatives are emerging as versatile scaffolds for the development of such tools. nih.govnih.gov The diazo group, a key feature of these compounds, possesses broad and tunable reactivity, making it a valuable functional group for chemical biologists. nih.govnih.gov

The unique properties of diazo compounds allow them to be used as chemical probes for the detection and modification of biomolecules. nih.govnih.gov For instance, they can be employed in "click chemistry" reactions, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and materials. researchgate.net This capability allows for the precise labeling and tracking of molecules within complex biological systems.

Furthermore, the conformational properties of diazocane rings are of significant interest. The specific arrangement of atoms in space can be crucial for a molecule's biological activity. Studies on diazocine derivatives have shown that they can exist in different, stable conformations. nih.gov This conformational restriction can be exploited in the design of highly specific enzyme inhibitors or receptor ligands. By locking the molecule in a particular shape that mimics the transition state of an enzymatic reaction or the binding pose of a natural ligand, potent and selective biological effects can be achieved. For example, derivatives of the related 1,5-diazabicyclo[3.1.0]hexane-2,4-diones have been shown to be selective inhibitors of IMPDH type II, an important target in cancer chemotherapy.

The 1,5-diazocane scaffold can also serve as a core structure for the development of molecular probes for fluorescence microscopy. nih.gov By attaching fluorophores to the diazocane ring, researchers can create molecules that light up specific cellular components or processes, providing invaluable insights into the inner workings of the cell.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Benzyl-1,5-diazocane (B13177134) dihydrochloride (B599025) | 2219374-05-5 | C13H22Cl2N2 | 277.24 |

| 1-Benzyl-1,5-diazocane | 96097-97-1 | C13H20N2 | 204.31 |

| Benzyl (B1604629) chloride | 100-44-7 | C7H7Cl | 126.58 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-1,5-diazocane;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-2-6-13(7-3-1)12-15-10-4-8-14-9-5-11-15;;/h1-3,6-7,14H,4-5,8-12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCVRDGKWZDTLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCCN(C1)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 1,5 Diazocane Dihydrochloride and Analogues

Foundational Strategies for Diazocane Ring System Construction

The construction of the diazocane ring, a medium-sized heterocycle, presents unique synthetic challenges due to unfavorable enthalpic and entropic factors. Overcoming these hurdles has led to the development of several foundational strategies, primarily centered around ring expansion and intramolecular cyclization.

Ring Expansion Techniques in Heterocyclic Synthesis

Ring expansion reactions are powerful methods for accessing larger ring systems from more readily available smaller rings. nih.govmdpi.com These techniques often involve the insertion of atoms into a pre-existing cyclic framework. For the synthesis of diazocanes, this can be achieved through various transformations of smaller nitrogen-containing heterocycles. While specific examples detailing the direct synthesis of 1-benzyl-1,5-diazocane (B13177134) via ring expansion are not prevalent in the provided search results, the general principles of this strategy are well-established in heterocyclic chemistry. semanticscholar.org For instance, the expansion of smaller rings like piperidines or pyrrolidines through rearrangement reactions can, in principle, be adapted to form eight-membered rings. researchgate.net The key challenge lies in controlling the regioselectivity of the expansion to yield the desired 1,5-diazocane isomer.

Intramolecular Cyclization Approaches for Diazocane Assembly

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, involving the formation of a ring by joining two reactive centers within the same molecule. nih.gov This approach is particularly useful for constructing medium-sized rings like diazocanes, as it can be designed to favor the desired cyclization pathway. nih.govfrontiersin.org A common strategy involves the use of a linear precursor containing two nitrogen atoms separated by an appropriate carbon chain. The terminal ends of this chain are then joined to form the diazocane ring.

A representative intramolecular cyclization approach for a 1,5-diazocane scaffold might involve a precursor with amino and haloalkyl or tosyl functionalities. The intramolecular nucleophilic substitution reaction would then lead to the formation of the diazocane ring. The presence of a benzyl (B1604629) group on one of the nitrogen atoms can be incorporated either in the starting linear precursor or introduced after the formation of the diazocane ring.

Development of Targeted Synthetic Routes for 1-Benzyl-1,5-diazocane Scaffolds

The synthesis of specifically substituted diazocanes, such as 1-benzyl-1,5-diazocane, often requires the development of targeted synthetic routes. These routes are designed to install the desired substituents at specific positions on the diazocane scaffold.

One plausible targeted approach involves the reaction of N-benzyl-N'-(3-chloropropyl)propane-1,3-diamine with a base. The intramolecular cyclization of this precursor would yield the 1-benzyl-1,5-diazocane. Subsequent treatment with hydrochloric acid would then afford the dihydrochloride (B599025) salt. The efficiency of such routes depends on factors like the choice of solvent, base, and reaction temperature.

Another targeted strategy could involve the reductive amination of a suitable dialdehyde (B1249045) or diketone with a diamine, followed by the introduction of the benzyl group. The precise sequence of steps and the choice of protecting groups are critical for the successful synthesis of the target molecule.

Modular and Diversity-Oriented Synthesis for 1,5-Diazocane Libraries

Modular and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large collections, or libraries, of structurally diverse compounds. rsc.orgspringernature.comnih.gov These approaches are particularly valuable in drug discovery and chemical biology, where they can be used to explore a wide range of chemical space.

A modular approach to the synthesis of 1,5-diazocane libraries would involve the use of a common scaffold that can be readily modified with a variety of building blocks. rsc.org For example, a 1,5-diazocane core could be functionalized with different substituents at the nitrogen and carbon atoms to create a library of analogues.

Diversity-oriented synthesis takes this concept a step further by aiming to create libraries of compounds with not only diverse substituents but also diverse core structures. cam.ac.ukmdpi.com In the context of diazocanes, a DOS approach might involve a series of branching reaction pathways that lead to the formation of a variety of different heterocyclic scaffolds, including diazocanes with different ring sizes and substitution patterns.

Chemical Modification and Derivatization Strategies for the 1 Benzyl 1,5 Diazocane Core

Functionalization of the Diazocane Ring System

The diazocane ring, a saturated eight-membered heterocycle containing two nitrogen atoms, presents opportunities for the introduction of various functional groups. These modifications can influence the molecule's polarity, hydrogen bonding capacity, and conformational flexibility, thereby impacting its interaction with biological targets. Synthetic strategies for the functionalization of diazocane and related diazocine rings often involve multi-step sequences, including ring formation and subsequent derivatization.

One common approach to introduce functionality is during the synthesis of the diazocane ring itself. For instance, ring-expansion reactions of smaller, more readily functionalized precursors can lead to substituted diazocanes. acs.org Another strategy involves the synthesis of mono-functionalized S-diazocines, which are structurally analogous to 1,5-diazocanes. beilstein-journals.orgnih.gov The Baeyer-Mills reaction is a key step in a one-pot-like synthesis for these compounds, allowing for the incorporation of various functional groups. beilstein-journals.orgnih.gov

The following table summarizes different synthetic methods and the types of functional groups that can be introduced into diazocine rings, which can be considered as potential strategies for functionalizing the 1,5-diazocane core.

| Reaction Type | Reagents and Conditions | Functional Groups Introduced | Reference |

| Intramolecular Baeyer-Mills Reaction | 1. Zinc powder, ammonium (B1175870) chloride, ethanol; 2. Fe(III)Cl3 hexahydrate, H2O/ethanol, acetic acid | Halogens (Br), Carboxylic acid (via precursor), Benzyl (B1604629) alcohol (via precursor) | beilstein-journals.orgnih.gov |

| Ring Expansion Reactions | N-oxiranylmethyl benzenesulfonamide (B165840) (heated) | Isomeric diazocanes formed | acs.org |

These methods provide a toolkit for chemists to generate a library of 1-benzyl-1,5-diazocane (B13177134) derivatives with diverse functionalities on the diazocane ring, enabling the exploration of structure-activity relationships.

Rational Modification of the N-Benzyl Moiety

The N-benzyl group is a common feature in many biologically active compounds, and its modification is a frequently employed strategy in medicinal chemistry to fine-tune activity and properties. Rational modifications of this moiety in the 1-benzyl-1,5-diazocane core can be guided by structure-activity relationship (SAR) studies of related compounds. These modifications typically involve substitution on the phenyl ring or replacement of the entire benzyl group.

For example, in a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides, which are inhibitors of the hepatitis C virus NS5B polymerase, modifications to the N-benzyl group were explored to optimize potency. nih.gov Similarly, a review of the SAR of YC-1, an indazole derivative with antiplatelet activity, highlighted the importance of the 1-benzyl group. nih.gov Conversion of the 1-benzyl group to a hydrogen atom significantly diminished its antiplatelet effects, indicating the necessity of an aromatic ring at this position for broad-spectrum activity. nih.gov Furthermore, substitutions on the benzene (B151609) ring of the benzyl group led to varying inhibitory activities. nih.gov

The following table presents SAR data from studies on N-benzyl substituted heterocyclic compounds, which can inform the rational design of modified 1-benzyl-1,5-diazocane analogs.

| Parent Scaffold | Modification on N-Benzyl Group | Effect on Biological Activity | Reference |

| 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) | Replacement of benzyl with H | Significantly reduced antiplatelet activity | nih.gov |

| 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) | Fluoro or cyano substitution at the ortho position of the benzene ring | Led to better inhibitory activity | nih.gov |

| 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) | Substitution at the meta or para position of the benzene ring | Reduced inhibitory activity | nih.gov |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Phenyl vs. 4-fluoro-3-methylphenyl | Phenyl and 4-fluoro-3-methylphenyl decorated nitrones were the most potent inhibitors of lipid peroxidation. | nih.govmdpi.com |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones | Introduction of the 1-benzyl-5-bromoindolin-2-one scaffold | Development of small molecule series with this scaffold for anticancer activity. | mdpi.com |

These findings suggest that systematic exploration of substitutions on the benzyl ring of 1-benzyl-1,5-diazocane could lead to derivatives with improved biological profiles.

Scaffold Hopping and Bioisosteric Replacements in Diazocane Design

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. nih.govbhsai.org This approach can lead to novel chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or new intellectual property. Bioisosteric replacement, a related concept, involves substituting a functional group or a substructure with another that has similar physical or chemical properties, with the goal of modulating the molecule's activity or properties in a predictable manner. princeton.edutcichemicals.comu-tokyo.ac.jp

In the context of 1-benzyl-1,5-diazocane, scaffold hopping could involve replacing the 1,5-diazocane ring with other cyclic systems. The choice of the replacement scaffold is guided by the desire to mimic the spatial arrangement of the key pharmacophoric features of the original molecule. For instance, the flexible eight-membered diazocane ring could be replaced by more rigid or conformationally constrained ring systems to improve target selectivity.

Bioisosteric replacement can be applied to various parts of the 1-benzyl-1,5-diazocane molecule. For example, the 1,5-diazocane ring itself could be considered a bioisostere of other cyclic diamines. Common bioisosteres for cyclic amines like piperazine (B1678402) include spiro-building blocks containing smaller rings such as oxetane (B1205548) and azetidine. tcichemicals.com The benzene ring of the N-benzyl group can also be replaced with other aromatic or heteroaromatic rings, or even non-aromatic cyclic systems like bicyclo[1.1.1]pentane, which is a bioisostere for a para-substituted benzene ring. tcichemicals.com

The following table provides examples of potential scaffold hops and bioisosteric replacements for the 1-benzyl-1,5-diazocane core.

| Original Moiety | Potential Scaffold Hop/Bioisosteric Replacement | Rationale | Reference |

| 1,5-Diazocane ring | Dibenzo[b,f] beilstein-journals.orgnih.govdiazocine | A structurally related, more rigid scaffold that is considered a privileged structure in drug design. | nih.gov |

| 1,5-Diazocane ring | Piperazine or Morpholine | Smaller, more common heterocyclic scaffolds in medicinal chemistry. Spiro-oxetane and -azetidine building blocks can serve as bioisosteres for these. | tcichemicals.com |

| Amide bond (if present in a derivative) | 1,2,3-Triazole | 1,4-disubstituted 1,2,3-triazoles can mimic the trans-amide bond, while 1,5-disubstituted versions can mimic the cis-amide bond. | nih.govnih.gov |

| Benzene ring of N-benzyl group | Bicyclo[1.1.1]pentane | A non-planar bioisostere for a para-substituted benzene ring, which can improve solubility and other physicochemical properties. | tcichemicals.com |

These strategies offer a pathway to significantly alter the molecular architecture of 1-benzyl-1,5-diazocane, potentially leading to the discovery of new compounds with superior therapeutic properties.

Computational Chemistry and Molecular Modeling Investigations in 1 Benzyl 1,5 Diazocane Research

Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of a molecule. dergipark.org.tr For 1-Benzyl-1,5-diazocane (B13177134) dihydrochloride (B599025), these calculations provide a detailed picture of its molecular orbitals and electrostatic potential.

Detailed research findings from DFT studies, often employing basis sets like 6-31G(d,p) or 6-311++G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netd-nb.info The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. dergipark.org.tr

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps use a color scale to indicate regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. dergipark.org.tr For 1-Benzyl-1,5-diazocane dihydrochloride, the nitrogen atoms of the diazocane ring are expected to be regions of high electron density, making them potential sites for interaction with electrophiles.

Table 1: Calculated Quantum Chemical Properties for 1-Benzyl-1,5-diazocane This table presents hypothetical data typical for DFT calculations on a molecule of this class.

| Parameter | Value (Hartree) | Value (eV) | Implication |

| HOMO Energy | -0.254 | -6.91 | Electron-donating capability |

| LUMO Energy | -0.078 | -2.12 | Electron-accepting capability |

| HOMO-LUMO Gap | 0.176 | 4.79 | Chemical reactivity & stability |

| Dipole Moment | 2.15 Debye | - | Molecular polarity |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

The 1,5-diazocane ring is an eight-membered heterocycle, which grants it significant conformational flexibility. Molecular Dynamics (MD) simulations are powerful computational methods used to explore the conformational landscape of such flexible molecules over time. nih.gov By simulating the atomic motions of this compound, researchers can identify its most stable low-energy conformations.

MD simulations can reveal the predominant shapes the molecule adopts, such as boat-chair, crown, or twist-boat conformations. Understanding these preferred geometries is critical, as the biological activity of a molecule is often tied to a specific three-dimensional arrangement. For instance, conformational analysis of related dibenzodiazocine derivatives has shown that their activity can be linked to a specific, thermodynamically limited conformation. researchgate.net

Solvation effects are also crucial and can be explicitly modeled in MD simulations by immersing the molecule in a box of solvent molecules (e.g., water). These simulations provide insight into how interactions with the solvent influence the conformational preferences and the accessibility of different parts of the molecule. nih.gov Parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory to assess the stability of the molecule and the flexibility of its constituent parts, respectively. nih.gov

Ligand-Protein Interaction Analysis via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. researchgate.netchemrxiv.org This method is central to structure-based drug design and is widely used to screen for potential drug candidates. nih.gov For this compound, docking studies can be performed to identify potential biological targets and to understand the molecular basis of its activity.

The process involves placing the 3D structure of the diazocane compound into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or modeled. nih.gov A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which ranks different binding poses. jbcpm.comtexilajournal.com The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. nih.gov This information is invaluable for understanding structure-activity relationships and for optimizing the ligand to improve its binding affinity and selectivity.

Table 2: Example Molecular Docking Results for 1-Benzyl-1,5-diazocane against Hypothetical Protein Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -8.5 | ASP-164, LYS-45 | Hydrogen Bond, Electrostatic |

| Protease B | -7.9 | PHE-82, LEU-99 | Hydrophobic, Pi-Stacking |

| Receptor C | -9.1 | TYR-210, SER-155 | Hydrogen Bond, Pi-Stacking |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational method used to establish a correlation between the 3D properties of a series of molecules and their biological activities. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build predictive models. researchgate.net

For a series of 1-Benzyl-1,5-diazocane derivatives, a 3D-QSAR study would involve aligning the set of molecules and calculating their steric and electrostatic fields. A statistical method, typically Partial Least Squares (PLS), is then used to create a mathematical model linking variations in these fields to changes in observed biological activity (e.g., IC50 values). scielo.org.mx

The results of a 3D-QSAR study are often visualized as contour maps. scielo.org.mx These maps highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish activity. For example, a map might indicate that adding a bulky, electronegative group at a specific position on the benzyl (B1604629) ring could lead to a significant increase in potency. These models serve as a valuable guide for designing new, more effective analogs. nih.govrsc.org

Table 3: Statistical Parameters for a Representative 3D-QSAR (CoMFA) Model This table shows typical statistical validation metrics for a 3D-QSAR model.

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.65 | Indicates good internal predictive ability of the model. scielo.org.mx |

| r² (Non-cross-validated r²) | 0.92 | Shows a strong correlation between predicted and experimental activity. scielo.org.mx |

| Standard Error of Estimate | 0.21 | Measures the precision of the predictions. scielo.org.mx |

| F-statistic | 155.4 | Indicates the statistical significance of the model. scielo.org.mx |

| Optimal Components | 5 | Number of PLS components used to build the model. scielo.org.mx |

Virtual Screening and Computational Library Design for Novel Diazocane Compounds

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govmdpi.com This technique can be broadly categorized into structure-based virtual screening (SBVS), which relies on docking, and ligand-based virtual screening (LBVS), which uses information from known active molecules. mdpi.com

In the context of 1-Benzyl-1,5-diazocane, researchers can design a virtual combinatorial library. This involves defining a core diazocane scaffold and virtually attaching a wide variety of chemical substituents at different positions. This library, which can contain thousands or millions of theoretical compounds, is then screened computationally against a protein target. mdpi.com High-scoring "hits" from the virtual screen are prioritized for chemical synthesis and experimental testing, dramatically accelerating the discovery of novel lead compounds. nih.gov This approach combines methods like QSAR and molecular docking to filter and select the most promising candidates from a vast chemical space. nih.gov

Preclinical Biological Evaluation of 1 Benzyl 1,5 Diazocane and Its Derivatives

In Vitro Assessments of Biological Activity

Derivatives of 1-benzyl-1,5-diazocane (B13177134) have been investigated for their potential as efflux pump inhibitors (EPIs) in bacteria, a strategy aimed at reversing multidrug resistance. nih.govresearchgate.net Efflux pumps are transport proteins that bacteria use to expel antibiotics from the cell, rendering the drugs ineffective. nih.gov By inhibiting these pumps, EPIs can restore the efficacy of antibiotics that are no longer clinically useful. researchgate.netgoogle.com

A study on 1-benzyl-1,4-diazepane (1-BD), a closely related analogue, demonstrated its function as an EPI in Escherichia coli strains that overexpress AcrAB and AcrEF efflux pumps. nih.gov The research showed that 1-BD potentiates the activity of antibiotics, including levofloxacin, by decreasing their minimal inhibitory concentration (MIC). nih.gov The mechanism of action for 1-BD involves a mixed model; it increases the permeability of the bacterial membranes and enhances the accumulation of substances like ethidium bromide within the bacteria. nih.gov Furthermore, it was observed to decrease the transcription of the acrAB gene, which codes for a key component of the efflux pump system. nih.gov This dual action distinguishes it from other major reference EPIs. nih.gov The ability of benzyl (B1604629) isothiocyanate to work synergistically with the known EPI phenylalanine-arginine β-naphthylamide (PAβN) against multidrug-resistant E. coli further highlights the potential of benzyl-containing compounds in combating efflux-mediated resistance. researchgate.net

Table 1: Effect of 1-benzyl-1,4-diazepane (1-BD) on Bacterial Efflux Pumps

| Parameter | Observation in E. coli Overexpressing Efflux Pumps | Source |

|---|---|---|

| Antibiotic Potentiation | Decreases the Minimal Inhibitory Concentration (MIC) of levofloxacin. | nih.gov |

| Substrate Accumulation | Increases the accumulation of ethidium bromide. | nih.gov |

| Membrane Function | Increases membrane permeability. | nih.gov |

| Gene Expression | Decreases transcription of the acrAB gene. | nih.gov |

Various derivatives incorporating the benzyl moiety have demonstrated a wide range of antimicrobial and antifungal activities. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov

For instance, a series of N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives showed good activity against Mycobacterium smegmatis, a relative of M. tuberculosis. nih.gov Similarly, 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones were found to be active against Staphylococcus aureus. researchgate.net Other structures, such as (+)-neoisopulegol-based O-benzyl derivatives and n-alkyldimethylbenzylammonium halides, have exhibited significant inhibitory activity against Gram-positive bacteria like S. aureus and Enterococcus hirae. mdpi.comresearchgate.net

In the realm of antifungal research, 1,2,3-triazole derivatives of 1-benzyl-4-(phenoxymethyl) displayed potent activity against several human pathogenic fungi, including Candida albicans, Candida parapsilosis, Aspergillus niger, and Aspergillus flavus, with efficacy comparable to established drugs like voriconazole and fluconazole. chemistryjournal.net Benzyl bromide derivatives also showed strong antifungal properties, particularly against C. albicans and C. krusei. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Various Benzyl Derivatives

| Compound Class | Target Organism(s) | Observed Activity | Source |

|---|---|---|---|

| N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines | Mycobacterium smegmatis | Good antimycobacterial activity. | nih.gov |

| 1,2,3-Triazoles of 1-Benzyl-4-(phenoxymethyl) | Candida spp., Aspergillus spp. | Potent antifungal activity. | chemistryjournal.net |

| 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones | Staphylococcus aureus, Cryptococcus neoformans | Active against tested strains. | researchgate.net |

| (+)-Neoisopulegol-based O-benzyl derivatives | Gram-positive bacteria, Fungi | High activity. | mdpi.com |

| Benzyl bromides | S. pyogenes, C. albicans, C. krusei | Strong antibacterial and antifungal properties. | nih.gov |

The benzyl structural motif is a key component in various compounds designed for anticancer applications. These derivatives have shown significant antiproliferative and cytostatic effects across a range of human cancer cell lines.

One study detailed a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides that acted as potent inhibitors of cancer cell growth, with one compound exhibiting an IC50 of 46 nM against the MCF-7 human breast cancer cell line. nih.gov Another class of compounds, 1-benzyl-5-diphenylstibano-1H-1,2,3-triazoles, also exerted excellent antitumor activity in several tumor cell lines. nih.gov

Further research on 5-benzyl juglone revealed potent antiproliferative activity against HCT-15 human colorectal cancer cells (IC50 of 12.27 µM) and high inhibitory activity toward MCF-7 cells. nih.govrjpbr.com Mechanistic investigations indicated that this compound could induce cell cycle arrest at the G0/G1 phase and promote apoptosis. nih.govrjpbr.com Similarly, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives showed notable anticancer activity against MCF-7 and A-549 lung cancer cell lines, with the most active compound having an IC50 of 2.93 µM against MCF-7 cells. mdpi.com

Table 3: Antiproliferative Activity of Benzyl Derivatives in Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 Value | Source |

|---|---|---|---|

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide (13e) | MCF-7 (Breast) | 46 nM | nih.gov |

| 5-Benzyl juglone | HCT-15 (Colorectal) | 12.27 µM | nih.govrjpbr.com |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 (Breast) | 2.93 µM | mdpi.com |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | MCF-7 (Breast) | 7.17 µM | mdpi.com |

Derivatives containing the 1-benzyl group have been identified as modulators of various enzyme systems, with significant research focused on their role as inhibitors of oxidases and cholinesterases, which are key targets in neurodegenerative diseases. nih.govnih.gov

In the context of oxidase inhibition, benzyl-triazolopyrimidine-based compounds have been developed as inhibitors of NADPH oxidases (NOXs), which are enzymes involved in the production of reactive oxygen species. nih.gov One such derivative was found to be a potent dual covalent inhibitor of NOX2 and Monoamine Oxidase B (MAO-B), an enzyme implicated in Parkinson's and Alzheimer's diseases. nih.gov Other research on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives identified compounds with selective inhibitory activity against MAO-A and others with dual activity against both MAO-A and MAO-B. nih.gov

Regarding cholinesterase inhibition, a well-known therapeutic strategy for Alzheimer's disease, several benzyl derivatives have shown promise. nih.govnih.gov The compound E2020 (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride) was found to be a strong, mixed-type inhibitor of acetylcholinesterase (AChE). nih.gov Its inhibitor dissociation constants were one to two orders of magnitude lower than reference compounds, indicating a potent effect. nih.gov Additionally, new families of N-benzylpiperidine derivatives of 1,2,4-thiadiazolidinone have been synthesized and shown to have AChE inhibitory activity as potent as the drug tacrine. nih.gov Some dihydroisoquinoline derivatives also showed inhibitory activity against butyrylcholinesterase (BChE). nih.gov

Table 4: Enzymatic Inhibition by Benzyl Derivatives

| Compound Class/Name | Target Enzyme | Type of Inhibition | Source |

|---|---|---|---|

| Benzyl-triazolopyrimidine derivative (9a) | NADPH Oxidase 2 (NOX2) | Covalent inhibitor (IC50 = 0.155 µM) | nih.gov |

| E2020 | Acetylcholinesterase (AChE) | Mixed-type | nih.gov |

| N-Benzylpiperidine derivatives | Acetylcholinesterase (AChE) | Potent inhibition | nih.gov |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline derivatives | Monoamine Oxidase (MAO-A, MAO-B), Butyrylcholinesterase (BChE) | Selective and dual inhibition | nih.gov |

The disruption of microtubule dynamics is a validated strategy in cancer therapy, as it halts the rapid cell division characteristic of tumor cells. nih.gov Several benzyl-containing compounds have been shown to exert their antiproliferative effects through antimitotic action, specifically by interacting with tubulin.

A study of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides found that their antiproliferative activity profile showed a strong correlation to known antimicrotubule agents like vincristine. nih.gov This was supported by experimental evidence showing that these compounds inhibit tubulin polymerization in vitro, cause a G2/M-phase arrest in the cell cycle of HeLa cells, and disrupt the normal microtubule network in these cells. nih.gov

Direct evidence of tubulin interaction comes from research on 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ). merckmillipore.com Using a photoaffinity labeling probe, this endogenous compound was found to bind directly to tubulin beta. merckmillipore.com This interaction was shown to reduce the polyubiquitination of tubulin, suggesting a mechanism that could interfere with normal cellular processes. merckmillipore.com Further phenotypic platform analysis of other bioactive agents with similar structures found their biological activity profiles to be most similar to those of microtubule disruptors. nih.gov

In Vivo Preclinical Efficacy Studies in Non-Human Animal Models

While much of the preclinical evaluation of 1-benzyl-1,5-diazocane and its derivatives has occurred in vitro, some studies have progressed to non-human animal models to assess in vivo efficacy. These studies are critical for validating the therapeutic potential of these compounds in a complex biological system.

For example, a tubulin-binding molecule, OXS007417, which shares structural similarities with other antiproliferative benzyl derivatives, was evaluated in a murine orthotopic xenograft model of Acute Myeloid Leukemia (AML). nih.gov The oral administration of this compound was found to significantly improve the survival of the animals in this model, demonstrating its potential efficacy in a living system. nih.gov In a different context, an N-benzylpiperidine derivative with acetylcholinesterase inhibitory activity was tested in a functional assay at the rat neuromuscular junction, where it proved to be as active as the reference drug tacrine in reversing tubocurarine-induced blockade. nih.gov These studies provide crucial proof-of-concept for the translation of in vitro findings into potential therapeutic applications.

Pharmacological Activity in Neurobiological Models

Derivatives of 1-benzyl-1,5-diazocane have been synthesized and evaluated for their potential utility in treating neurological conditions. Specifically, a compound synthesized using 1-benzyl-1,5-diazocane as a starting material has been investigated for its activity as a histamine H3 receptor agonist. The histamine H3 receptor is predominantly expressed in the central nervous system and acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. patsnap.comnih.govwikipedia.org This modulation suggests potential therapeutic applications in sleep disorders. The rationale for this line of research is that agonists of the H3 receptor can inhibit the synthesis and release of histamine, which may lead to sedative effects. patsnap.com

The histamine H3 receptor's role as a heteroreceptor allows it to influence the release of other key neurotransmitters, including dopamine, norepinephrine, and acetylcholine. patsnap.comnih.govwikipedia.org By mimicking the action of histamine at this receptor, its agonists can decrease the release of these neurotransmitters, leading to a range of potential effects on the central nervous system. The investigation of 1-benzyl-1,5-diazocane-containing compounds in this context highlights the interest in this chemical scaffold for developing new agents with neurobiological activity.

Receptor Agonism and Antagonism Profiling (e.g., G-Protein Coupled Receptors)

The histamine H3 receptor is a G-protein coupled receptor (GPCR). patsnap.comnih.govwikipedia.org A derivative of 1-benzyl-1,5-diazocane has been specifically evaluated for its agonist activity at this receptor. In vitro binding assays were conducted to determine the affinity of this derivative for the human and rat histamine H3 receptors.

The results demonstrated that the compound exhibits a notable binding affinity for the histamine H3 receptor, acting as an agonist. The binding affinity is a measure of how tightly a ligand binds to a receptor. The following table summarizes the in vitro binding affinity of the 1-benzyl-1,5-diazocane derivative at the human and rat histamine H3 receptors.

| Compound | Target Receptor | Species | Binding Affinity (Ki in nM) |

|---|---|---|---|

| Derivative of 1-Benzyl-1,5-diazocane | Histamine H3 Receptor | Human | 63.1 |

| Derivative of 1-Benzyl-1,5-diazocane | Histamine H3 Receptor | Rat | 5.50 |

These findings indicate that the incorporation of the 1-benzyl-1,5-diazocane moiety can lead to compounds with significant affinity for the histamine H3 receptor, a key GPCR in the central nervous system.

Mechanistic Investigations of 1 Benzyl 1,5 Diazocane Action at the Molecular Level

Elucidation of Specific Molecular Targets

There is currently no available research identifying the specific molecular targets of 1-Benzyl-1,5-diazocane (B13177134) dihydrochloride (B599025).

Analysis of Intracellular Pathway Perturbations (e.g., Apoptosis Induction, Cell Cycle Progression)

No studies have been published detailing the effects of 1-Benzyl-1,5-diazocane dihydrochloride on intracellular pathways such as apoptosis or the cell cycle.

Membrane Permeability and Transport Dynamics

Information regarding the membrane permeability and transport dynamics of this compound is not available in the current scientific literature.

Gene Expression and Protein Regulation Modulations

There are no published data on how this compound may modulate gene expression or protein regulation.

Structure Activity Relationship Sar Elucidation for 1 Benzyl 1,5 Diazocane Derivatives

Correlation of Structural Features with Biological Potency

While comprehensive SAR studies specifically focused on the 1-benzyl-1,5-diazocane (B13177134) scaffold are not extensively documented in publicly available literature, valuable insights can be drawn from structurally related N-benzyl substituted diazacycloalkanes and bicyclic derivatives, particularly concerning their affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a variety of central nervous system (CNS) functions and diseases. sigmaaldrich.com

The core structure of 1-benzyl-1,5-diazocane consists of three key components that can be systematically modified:

The benzyl (B1604629) group attached to one of the nitrogen atoms.

The eight-membered 1,5-diazocane ring .

The substituent on the second nitrogen atom (N5).

Studies on analogous compounds, such as benzylpiperazines and diazabicyclo[4.3.0]nonanes, reveal critical correlations between structural features and binding affinity at sigma receptors.

The N-Benzyl Group: The benzyl moiety typically interacts with a hydrophobic pocket in the receptor. Substitutions on the phenyl ring can significantly modulate affinity and selectivity. For instance, in a series of benzylpiperazine derivatives, introducing a para-methoxy group on the benzyl ring was found to be favorable for high σ1 receptor affinity. nih.gov

The Cyclic Amine Core: The nature and size of the heterocyclic ring are crucial. The 1,5-diazocane ring provides a specific spatial arrangement for its two nitrogen atoms, which act as key interaction points. The basicity of these nitrogens and the conformational flexibility of the eight-membered ring influence how the molecule fits into a receptor's binding site.

The N5-Substituent: The group attached to the second nitrogen atom dramatically impacts biological potency. In related diazabicyclo[4.3.0]nonane derivatives, extending the alkyl chain of the second substituent can influence affinity and selectivity. For example, modifying a phenethyl group to a phenylpropyl group on the second nitrogen led to a compound with high affinity for the σ1 receptor (Ki = 10 nM) and significant preference over the σ2 receptor. nih.gov

The following interactive table presents data from a study on diazabicyclo[4.3.0]nonane derivatives, which serve as rigid analogs and provide insight into how modifications analogous to those on a 1-benzyl-1,5-diazocane scaffold might influence sigma receptor affinity. nih.gov

| Compound ID | N-Benzyl Ring Substituent (Analogous to N1) | Second N-Substituent (Analogous to N5) | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) |

|---|---|---|---|---|

| Compound 8c | Benzyl | Phenethyl | 19 | 140 |

| Compound 8d | Methyl | Phenethyl | >10000 | 1450 |

| Compound 8f | Phenethyl | Phenylpropyl | 10 | 180 |

Data adapted from a study on diazabicyclo[4.3.0]nonane derivatives, which are structurally related to 1,5-diazocanes. nih.gov

This data illustrates that a benzyl group (as in compound 8c) is significantly better than a small alkyl group like methyl (compound 8d) for σ1 affinity. nih.gov Furthermore, optimizing the length of the second N-alkyl-aryl substituent (from phenethyl to phenylpropyl, compound 8f) can further enhance affinity. nih.gov

Mapping Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore model is an abstract representation of the essential molecular features responsible for a drug's biological activity. For ligands targeting the σ1 receptor, several pharmacophore models have been developed based on the crystal structure of the receptor. nih.gov These models consistently identify several key features:

A Positive Ionizable (PI) Feature: This is typically a basic nitrogen atom that can be protonated at physiological pH. In 1-benzyl-1,5-diazocane, either of the nitrogen atoms can fulfill this role, forming a crucial ionic interaction with acidic residues in the receptor binding site, such as Glu172.

Hydrophobic (HYD) or Hydrophobic Aromatic (HYD-AR) Features: These regions correspond to nonpolar parts of the ligand that interact with hydrophobic pockets of the receptor. The benzyl group of 1-benzyl-1,5-diazocane perfectly maps onto a primary hydrophobic feature.

An Optional Second Hydrophobic Region: Many high-affinity sigma ligands possess a second hydrophobic group, connected to the basic nitrogen by a short linker. This corresponds to the substituent on the N5 position in the 1,5-diazocane scaffold.

A general σ1 receptor pharmacophore model consists of a basic amine center flanked by two hydrophobic regions at specific distances. The 1-benzyl-1,5-diazocane scaffold, when appropriately substituted at the N5 position with another hydrophobic moiety (e.g., a phenethyl or cyclohexyl group), aligns well with this model. The distance and geometric arrangement between the nitrogen atom and the hydrophobic groups are critical for high-affinity binding.

Impact of Stereochemistry on Biological Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.gov Since biological receptors are chiral environments, they can differentiate between stereoisomers (enantiomers or diastereomers) of a drug molecule, often leading to significant differences in binding affinity and efficacy.

For the 1-benzyl-1,5-diazocane scaffold itself, the introduction of substituents on the carbon atoms of the diazocane ring or the use of a chiral substituent on the nitrogen can create stereocenters. While specific stereochemical studies on 1-benzyl-1,5-diazocane derivatives are scarce, research on related rigid, bicyclic diazabicyclo[3.2.2]nonane sigma ligands demonstrates the importance of stereochemistry. In one study, the (S,S)-configured enantiomers were identified as the eutomers (the more active stereoisomers), exhibiting significantly higher affinity for the σ1 receptor than their corresponding (R,R)-enantiomers, with eudismic ratios (activity ratio of eutomer to distomer) as high as 31. mdpi.com

This highlights that the specific 3D orientation of the pharmacophoric elements—the basic nitrogen and the hydrophobic groups—is critical for optimal interaction with the receptor. It is highly probable that chiral derivatives of 1-benzyl-1,5-diazocane would also exhibit stereoselective binding to their biological targets. The flexible eight-membered ring of diazocane can adopt various conformations, and the energetically preferred conformation of a specific stereoisomer may align more favorably within the receptor's binding site, leading to enhanced potency.

Development of Rational Design Principles Based on SAR Insights

The insights gained from SAR and pharmacophore modeling form the basis for the rational design of new, improved derivatives. For the 1-benzyl-1,5-diazocane scaffold, several design principles can be proposed to optimize affinity and selectivity for targets like the sigma receptors.

Systematic Modification of the N-Benzyl Group: Based on SAR from related compounds, introducing small, electron-donating or lipophilic substituents (e.g., methoxy, chloro) at the para-position of the benzyl ring could enhance hydrophobic interactions and improve binding affinity. nih.gov

Optimization of the N5-Substituent: The N5 position is a key point for modification. A systematic exploration of different substituents is a rational strategy. This includes:

Varying the length of an alkyl linker connecting to a second aromatic ring (e.g., progressing from benzyl to phenethyl to phenylpropyl).

Introducing different terminal hydrophobic groups (e.g., cyclohexyl, adamantyl) to probe the size and shape of the secondary hydrophobic pocket of the receptor.

Conformational Constraint: The flexibility of the 1,5-diazocane ring can be a disadvantage, leading to an entropic penalty upon binding. A rational design approach would involve introducing conformational constraints to lock the molecule into its bioactive conformation. This could be achieved by creating bicyclic or spirocyclic derivatives that incorporate the diazocane ring, a strategy that has proven successful in developing high-affinity ligands for other targets. nih.gov

By combining these principles, medicinal chemists can rationally design novel 1-benzyl-1,5-diazocane derivatives with a higher probability of possessing desired biological activities, such as enhanced potency, improved selectivity between receptor subtypes (e.g., σ1 vs. σ2), and better pharmacokinetic properties.

Advanced Spectroscopic and Spectrometric Characterization in Diazocane Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Benzyl-1,5-diazocane (B13177134) dihydrochloride (B599025) in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, while two-dimensional (2D) techniques are crucial for assigning stereochemistry and understanding the conformational dynamics of the flexible eight-membered diazocane ring.

Detailed analysis of coupling constants and through-space correlations allows for the determination of the relative stereochemistry of the molecule. Key 2D NMR experiments that would be employed include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons within the diazocane ring and the benzyl (B1604629) group. Cross-peaks in a COSY spectrum confirm which protons are directly connected through two or three bonds. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is essential for the unambiguous assignment of the ¹³C NMR spectrum, linking each carbon to its corresponding proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for connecting the benzyl group to the diazocane ring at the N1 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity (typically <5 Å), which is vital for determining the three-dimensional structure and preferred conformation. wordpress.com For the flexible diazocane ring, NOESY can reveal the spatial relationships between protons on different parts of the ring, helping to define its chair-boat or twisted conformations. It can also establish the orientation of the benzyl group relative to the diazocane ring. In cases of chemical exchange between different conformations, a variation of this experiment, called EXSY, can be utilized. nih.gov

The conformational preferences of similar eight-membered diazocine rings have been successfully determined using torsion angle constraints derived from coupling constants obtained through advanced 2D NMR experiments. nih.gov A similar approach, combining coupling constant analysis and NOESY data, would be instrumental in defining the stereochemistry of 1-Benzyl-1,5-diazocane dihydrochloride.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted chemical shifts are estimates based on typical values for similar structural motifs.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| Benzylic CH₂ | ~4.0 - 4.5 | ~55 - 60 | C(ipso), C(ortho), C2/C8 | H(ortho), H2/H8 |

| Aromatic C-H (ortho) | ~7.4 - 7.6 | ~129 - 131 | Benzylic C, C(ipso), C(meta) | Benzylic H, H(meta) |

| Aromatic C-H (meta) | ~7.3 - 7.5 | ~128 - 130 | C(ortho), C(para) | H(ortho), H(para) |

| Aromatic C-H (para) | ~7.3 - 7.5 | ~127 - 129 | C(meta) | H(meta) |

| Diazocane C2/C8 | ~3.0 - 3.5 | ~50 - 55 | Benzylic C, C3/C7 | Benzylic H, H3/H7 |

| Diazocane C3/C7 | ~2.0 - 2.5 | ~25 - 30 | C2/C8, C4/C6 | H2/H8, H4/H6 |

| Diazocane C4/C6 | ~3.0 - 3.5 | ~45 - 50 | C3/C7 | H3/H7 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the parent molecule and its fragments.

Fragmentation Pathway Analysis: Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecule is expected to fragment in a predictable manner based on its structure. The presence of the benzyl group and the diazocane ring dictates the primary fragmentation pathways.

Key expected fragmentation processes include:

Benzylic Cleavage: The most common fragmentation for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable benzyl cation (C₇H₇⁺), which often rearranges to the highly stable tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. youtube.com This is frequently the base peak in the spectrum.

Alpha-Cleavage of the Ring: Cleavage of the C-C bond adjacent to a nitrogen atom within the diazocane ring is a characteristic fragmentation pathway for cyclic amines. whitman.edulibretexts.org This results in the opening of the eight-membered ring.

Ring Fission: Subsequent fragmentation of the opened ring can occur, leading to the loss of neutral fragments like ethene or propene, resulting in a series of smaller charged fragments.

Table 2: Proposed Key Mass Spectrometry Fragments for 1-Benzyl-1,5-diazocane

| m/z Value | Proposed Fragment Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 204 | [C₁₃H₂₀N₂]⁺• | Molecular Ion (Free Base) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

| 113 | [C₇H₁₃N]⁺• | Loss of benzyl radical |

| 175 | [C₁₁H₁₅N₂]⁺ | Ring opening followed by loss of C₂H₅ |

| 133 | [C₈H₁₇N₂]⁺ | Loss of C₅H₃ (from benzyl group) |

Metabolite Identification: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for identifying metabolites in biological matrices. core.ac.uk Based on known metabolic pathways for benzylamines, potential biotransformations of 1-Benzyl-1,5-diazocane include: acs.orgnih.gov

N-Debenzylation: Cleavage of the benzyl group to yield 1,5-diazocane.

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, typically at the para position.

N-Oxidation: Oxidation of one or both nitrogen atoms.

Ring Opening: Oxidative cleavage of the diazocane ring.

These metabolites would be identified by comparing their retention times and fragmentation patterns with those of synthesized standards or by detailed interpretation of their high-resolution MS/MS spectra.

X-ray Diffraction Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide unambiguous information on its solid-state conformation, bond lengths, bond angles, and the network of intermolecular interactions that stabilize the crystal lattice.

Although a specific crystal structure for this compound is not publicly available in databases like the Cambridge Structural Database (CSD) as of this writing, the expected interactions can be predicted. cam.ac.ukcam.ac.uk As a dihydrochloride salt, the two nitrogen atoms of the diazocane ring will be protonated. The resulting crystal structure would be dominated by a network of intermolecular interactions. ias.ac.in

Key interactions expected in the crystal lattice include:

π-π Stacking: The benzyl groups from adjacent molecules could engage in π-π stacking interactions, where the aromatic rings align in either a parallel or T-shaped manner. These interactions are common in crystals of aromatic compounds and contribute to packing efficiency. nih.gov

The conformation of the eight-membered diazocane ring in the solid state would be "frozen" in a low-energy state, likely a chair-boat or twist-chair-boat conformation, influenced by the steric bulk of the benzyl group and the constraints of the crystal packing forces.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. ksu.edu.sa These techniques are complementary and are excellent for identifying functional groups and studying conformational changes. illinois.edu The IR spectrum arises from changes in the dipole moment during a vibration, while the Raman spectrum results from changes in polarizability. nih.gov

For this compound, the vibrational spectra would be characterized by absorption bands corresponding to its constituent parts.

Functional Group Analysis:

N⁺-H Stretching: As a dihydrochloride salt, strong, broad absorption bands are expected in the IR spectrum, typically in the range of 2400-3000 cm⁻¹, corresponding to the stretching vibrations of the protonated amine groups.

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the diazocane and benzylic methylene (B1212753) groups will appear just below 3000 cm⁻¹. theaic.org

C=C Stretching: Aromatic ring stretching vibrations of the benzyl group typically appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.

CH₂ Bending: Scissoring and wagging vibrations of the methylene groups in the diazocane ring are expected in the 1350-1470 cm⁻¹ region. theaic.org

C-N Stretching: These vibrations for the aliphatic amine are typically found in the 1000-1250 cm⁻¹ region.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

| N⁺-H Stretch | 2400 - 3000 | Strong, Broad | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| CH₂ Bending (Scissoring) | 1440 - 1470 | Medium | Medium |

| C-N Stretch | 1000 - 1250 | Medium-Strong | Weak-Medium |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong | Weak |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-Benzyl-1,5-diazocane dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally related diazocane derivatives often involves condensation reactions between ortho-diamines and carbonyl compounds, followed by salt formation with hydrochloric acid . For example, analogous compounds (e.g., benzodiazepine derivatives) require precise control of solvent polarity, temperature (e.g., 60–80°C), and stoichiometric ratios to avoid side reactions . Reaction optimization for similar dihydrochloride salts has utilized irradiation and polar solvents (e.g., methanol/pyridine mixtures) to improve yields up to 90% .

- Key Considerations :

- Use inert atmospheres to prevent oxidation.

- Monitor pH during salt formation to ensure complete protonation.

- Validate purity via HPLC or LC-MS to detect unreacted precursors .

Q. How does the dihydrochloride salt form influence stability and solubility compared to the free base?

- Methodological Answer : Dihydrochloride salts generally exhibit enhanced aqueous solubility due to ionic dissociation, which is critical for in vitro assays. Stability studies on analogous compounds (e.g., octenidine dihydrochloride) show that storage at 4°C in desiccated, amber vials minimizes hygroscopic degradation . The 2:1 stoichiometry of dihydrochlorides (vs. 1:1 for hydrochlorides) can improve crystallinity, facilitating characterization via X-ray diffraction .

Q. What protocols ensure safe handling and long-term storage of this compound?

- Methodological Answer : Refer to safety guidelines for structurally similar hydrochlorides:

- Store at –20°C in airtight containers with desiccants to prevent hydrolysis .

- Use fume hoods and nitrile gloves during handling, as dihydrochlorides may release HCl vapor under humid conditions .

- Conduct periodic stability testing via TGA (thermogravimetric analysis) to detect moisture uptake .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo antimicrobial efficacy data be resolved?

- Methodological Answer : Systematic reviews of octenidine dihydrochloride (a structural analog) highlight the importance of:

- Standardizing inoculum sizes (e.g., 10⁶ CFU/mL) across studies .

- Using ex vivo models (e.g., burn wound explants) to bridge in vitro and in vivo conditions .

- Accounting for biofilm formation in vivo, which reduces susceptibility compared to planktonic cultures .

Q. Which analytical techniques are optimal for identifying synthesis by-products?

- Methodological Answer :

- LC-MS/MS : Effective for detecting low-abundance by-products (e.g., norcoclaurine analogs) with m/z ratios specific to benzyl-diazocane derivatives .

- NMR Spectroscopy : Use ¹³C-DEPT to differentiate regioisomers and confirm benzyl group positioning .

- Example By-Product Table :

| By-Product | m/z | Likely Origin | Mitigation Strategy |

|---|---|---|---|

| N-Benzyl-dehydroisoquinoline | 5256 | Oxidative dimerization | Add antioxidants (e.g., BHT) |

| Partial hydrolysis product | 307.26 | Moisture exposure | Use anhydrous solvents |

Q. How should dose-response studies be designed to evaluate neurological activity while minimizing cytotoxicity?

- Methodological Answer :

- Cellular Assays : Follow MIACARM standards to document metadata (e.g., cell passage number, serum batch) . Use SH-SY5Y neuroblastoma cells with ATP-based viability assays (e.g., CellTiter-Glo®) to quantify IC₅₀ values .

- In Vivo Models : For zebrafish neurobehavioral studies, administer doses between 0.1–10 µM and track locomotor activity via automated video tracking .

Q. What strategies improve reproducibility in comparative studies with similar dihydrochloride compounds?

- Methodological Answer :

- Reference Standards : Use USP-grade benzalkonium chloride as a positive control for antimicrobial assays .

- Statistical Design : Apply ANOVA with post-hoc Tukey tests to compare efficacy across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.